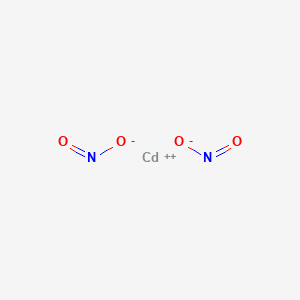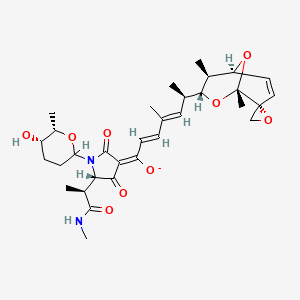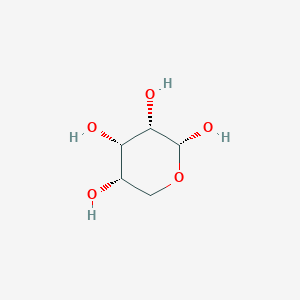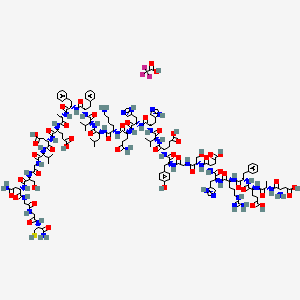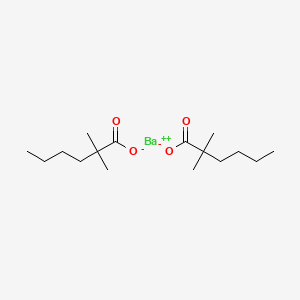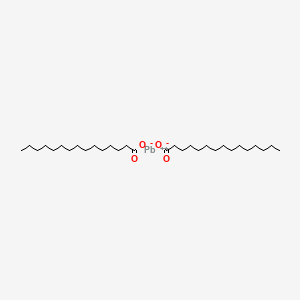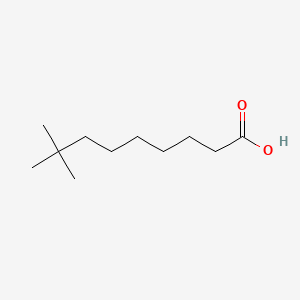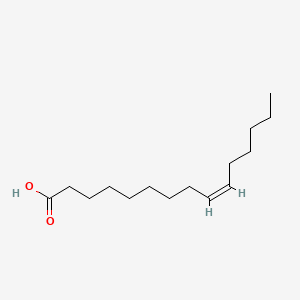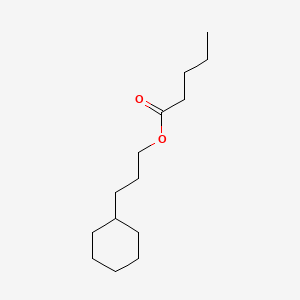
3-Cyclohexylpropyl valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by a cyclohexyl group attached to a propyl chain, which is further connected to a valerate (pentanoate) ester group. This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylpropyl valerate typically involves the esterification reaction between cyclohexylpropyl alcohol and valeric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexylpropyl valerate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield cyclohexylpropyl alcohol and valeric acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of cyclohexanone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the valerate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under mild heating conditions.
Major Products Formed
Hydrolysis: Cyclohexylpropyl alcohol and valeric acid.
Oxidation: Cyclohexanone derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexylpropyl valerate finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 3-Cyclohexylpropyl valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The cyclohexylpropyl moiety may interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexylpropanol: Similar structure but lacks the ester group, making it less reactive in esterification reactions.
Cyclohexylpropyl acetate: Contains an acetate ester group instead of valerate, leading to different chemical properties and reactivity.
Cyclohexylpropyl butyrate: Similar ester compound with a butyrate group, differing in chain length and reactivity.
Uniqueness
3-Cyclohexylpropyl valerate is unique due to its specific ester group, which imparts distinct chemical reactivity and biological activity. Its cyclohexylpropyl moiety provides hydrophobic characteristics, making it suitable for various applications in organic synthesis and industrial processes .
Properties
CAS No. |
93857-91-1 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
3-cyclohexylpropyl pentanoate |
InChI |
InChI=1S/C14H26O2/c1-2-3-11-14(15)16-12-7-10-13-8-5-4-6-9-13/h13H,2-12H2,1H3 |
InChI Key |
ZUSLCRLGEUGVDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


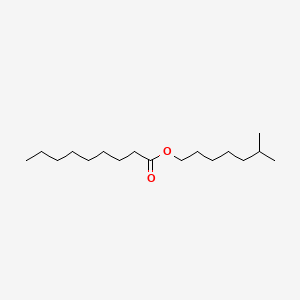
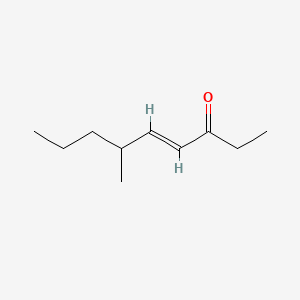
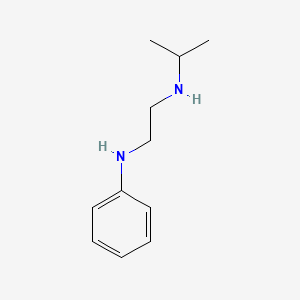
![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)
